molecular formula C12H15NO7 B14049697 Ethyl 4-hydroxy-5-(2-methoxyethoxy)-2-nitrobenzoate

Ethyl 4-hydroxy-5-(2-methoxyethoxy)-2-nitrobenzoate

Cat. No.: B14049697
M. Wt: 285.25 g/mol
InChI Key: QZOYDCXTOHMNLW-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-5-(2-methoxyethoxy)-2-nitrobenzoate is an organic compound with a complex structure that includes a nitro group, a hydroxy group, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-5-(2-methoxyethoxy)-2-nitrobenzoate typically involves multiple steps. One common method includes the nitration of ethyl 4-hydroxybenzoate followed by the introduction of the 2-methoxyethoxy group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for subsequent steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-5-(2-methoxyethoxy)-2-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of ethyl 4-oxo-5-(2-methoxyethoxy)-2-nitrobenzoate.

    Reduction: Formation of ethyl 4-hydroxy-5-(2-methoxyethoxy)-2-aminobenzoate.

    Substitution: Formation of various substituted benzoates depending on the reagent used.

Scientific Research Applications

Ethyl 4-hydroxy-5-(2-methoxyethoxy)-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-5-(2-methoxyethoxy)-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and ethoxy groups can also participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-hydroxybenzoate: Lacks the nitro and 2-methoxyethoxy groups.

    Ethyl 4-hydroxy-2-nitrobenzoate: Lacks the 2-methoxyethoxy group.

    Ethyl 4-hydroxy-5-(2-methoxyethoxy)benzoate: Lacks the nitro group.

Uniqueness

Ethyl 4-hydroxy-5-(2-methoxyethoxy)-2-nitrobenzoate is unique due to the presence of both the nitro and 2-methoxyethoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 4-hydroxy-5-(2-methoxyethoxy)-2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO7/c1-3-19-12(15)8-6-11(20-5-4-18-2)10(14)7-9(8)13(16)17/h6-7,14H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOYDCXTOHMNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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